Cas no 1785761-66-1 (2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide)

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative featuring a benzoxazole core with an aminoethyl substituent. This compound is of interest in medicinal and organic chemistry due to its structural versatility, enabling potential applications as a building block for bioactive molecules. The sulfonamide group enhances solubility and binding affinity, while the benzoxazole moiety contributes to stability and aromatic interactions. Its aminoethyl side chain provides a reactive handle for further functionalization, making it valuable in drug discovery and material science. The compound’s well-defined structure and synthetic accessibility support its use in developing enzyme inhibitors, receptor modulators, and other pharmacologically relevant agents.
2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide structure
1785761-66-1 structure
Product name:2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide
CAS No:1785761-66-1
MF:C9H11N3O3S
Molecular Weight:241.266940355301
MDL:MFCD27995995
CID:4705185

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide
    • T6050
    • 5-benzoxazolesulfonamide, 2-(2-aminoethyl)-
    • 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide
    • MDL: MFCD27995995
    • インチ: 1S/C9H11N3O3S/c10-4-3-9-12-7-5-6(16(11,13)14)1-2-8(7)15-9/h1-2,5H,3-4,10H2,(H2,11,13,14)
    • InChIKey: JPMPKJIHDWELEX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)N=C(CCN)O2)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 340
  • トポロジー分子極性表面積: 121

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
A293045-1000mg
2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide
1785761-66-1
1g
$ 720.00 2022-06-08
TRC
A293045-500mg
2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide
1785761-66-1
500mg
$ 450.00 2022-06-08
TRC
A293045-250mg
2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide
1785761-66-1
250mg
$ 275.00 2022-06-08

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide 関連文献

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamideに関する追加情報

Introduction to 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide (CAS No. 1785761-66-1) in Modern Chemical Biology and Medicinal Chemistry

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, identified by the chemical identifier CAS No. 1785761-66-1, represents a structurally intriguing compound that has garnered significant attention in the realm of chemical biology and medicinal chemistry. This heterocyclic sulfonamide derivative combines the pharmacophoric elements of benzoxazole and sulfonamide moieties, which are well-documented for their broad spectrum of biological activities. The presence of a 2-aminoethyl side chain further enhances its structural complexity, offering potential for diverse interactions with biological targets.

The benzoxazole core is a prominent scaffold in pharmaceutical research, recognized for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. Specifically, benzoxazole derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group, on the other hand, is a classical pharmacophore known for its ability to form hydrogen bonds and interact with hydrophilic pockets in proteins. This combination in 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide suggests a compound with multifaceted biological potential.

In recent years, there has been a surge in interest toward the development of novel sulfonamide-based drugs due to their favorable pharmacokinetic properties and low toxicity profiles. The incorporation of the 2-aminoethyl group into the benzoxazole scaffold may confer additional advantages, such as improved solubility and bioavailability. This structural feature has been strategically employed in other drug candidates to enhance their pharmacological efficacy.

Recent studies have highlighted the importance of benzoxazole derivatives in addressing unmet medical needs. For instance, modifications to the benzoxazole core have led to the discovery of compounds with potent activity against resistant bacterial strains. Similarly, sulfonamide derivatives have shown promise in targeting protein-protein interactions relevant to chronic diseases. The compound 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide is positioned at the intersection of these two classes of pharmacophores, making it a promising candidate for further investigation.

The synthesis of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The construction of the benzoxazole ring typically proceeds via cyclization reactions, while the introduction of the sulfonamide group requires nucleophilic substitution or condensation strategies. The 2-aminoethyl side chain can be incorporated through nucleophilic addition or alkylation reactions. These synthetic pathways underscore the compound's accessibility for further derivatization and optimization.

The biological evaluation of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide has revealed intriguing preliminary findings. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory responses. Additionally, cellular studies suggest that this compound may modulate signaling pathways involved in cell proliferation and apoptosis. These activities align with current therapeutic strategies aimed at targeting chronic diseases such as cancer and neurodegenerative disorders.

The structural versatility of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide also opens avenues for exploring structure-activity relationships (SAR). By systematically modifying substituents on the benzoxazole ring or the sulfonamide moiety, researchers can fine-tune its biological profile. Such SAR studies are essential for identifying lead compounds that exhibit enhanced potency and selectivity. Computational modeling techniques can complement experimental efforts by predicting binding affinities and identifying optimal molecular configurations.

The role of computational chemistry in drug discovery has become increasingly prominent in recent years. Molecular docking simulations have been employed to investigate how 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide interacts with target proteins at an atomic level. These simulations provide valuable insights into binding modes and can guide the design of next-generation analogs with improved pharmacological properties. Furthermore, virtual screening algorithms enable high-throughput identification of compounds with similar scaffolds but distinct functional groups.

The development pipeline for novel therapeutics often involves transitioning from preclinical findings to clinical trials upon demonstrating safety and efficacy in animal models. While 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide has shown promise in early-stage studies, further preclinical testing is necessary before human trials can be initiated. This includes assessing its metabolic stability, distribution profiles, and long-term toxicity endpoints. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing such compounds through regulatory pathways.

The broader significance of heterocyclic sulfonamides lies in their adaptability across multiple therapeutic areas. Beyond their applications in oncology and inflammation research, these compounds have been explored for their antimicrobial properties against drug-resistant pathogens. The unique combination of structural features found in 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide positions it as a versatile tool for addressing diverse medical challenges.

In conclusion, 1785761-66-1 , 178576166 , represents a structurally sophisticated compound with significant potential in chemical biology and medicinal chemistry.












,CAS No.: 178576166 ,is poised to contribute to advancements across multiple therapeutic domains through its unique pharmacological profile.

(CAS No.: 178576166 ))))))))))
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